5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride is a chemical compound that has garnered interest in various fields of research due to its potential pharmacological properties. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer effects.
This compound can be synthesized through various chemical processes and is often studied in the context of medicinal chemistry. The specific synthesis routes may vary depending on the desired purity and yield.
5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride is classified as a heterocyclic organic compound. Its structure includes a bicyclic system that features nitrogen atoms in the ring, contributing to its unique chemical properties.
The synthesis of 5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride typically involves several key steps:
The synthesis may require specific conditions such as temperature control, solvent choice (often using polar aprotic solvents), and catalysts (like palladium on carbon for hydrogenation). The reaction mechanisms can involve nucleophilic attack and subsequent rearrangements.
The molecular structure of 5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride can be represented as follows:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its stereochemistry and spatial arrangement.
5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride can participate in various chemical reactions:
These reactions often require specific conditions such as pH control and temperature adjustments to optimize yields and selectivity.
The mechanism of action of 5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride is not fully elucidated but is believed to involve:
Studies have suggested that derivatives of naphthyridine compounds exhibit activity against various cancer cell lines and may also possess antimicrobial properties.
5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride has potential applications in:
This compound's diverse properties make it a valuable subject for ongoing research in medicinal chemistry and pharmacology.
The naphthyridine scaffold emerged as a significant pharmacophore following Reissert's 1893 discovery of the first 1,8-naphthyridine derivative, named for its structural resemblance to naphthalene with two fused pyridine rings [9]. Brobansky and Sucharda achieved a landmark synthesis in 1927 by adapting the Skraup quinoline synthesis to 3-aminopyridine, yielding the first unsubstituted 1,5-naphthyridines—demonstrating early synthetic versatility [9]. The late 20th century witnessed accelerated exploration of these heterocycles, with over 600 scientific publications and 400 patents focused specifically on 1,5-naphthyridine derivatives since 2000, reflecting their pharmaceutical importance [9]. Contemporary research has identified natural products containing naphthyridine-like structures, exemplified by nigritanine—a β-carboline alkaloid dimer isolated from Strychnos nigritana exhibiting potent anti-Staphylococcus aureus activity (MIC 128 µM), validating the scaffold's biological relevance [3].
The 1,6-naphthyridine system (C₈H₁₀N₂O) possesses distinctive electronic and spatial characteristics that confer exceptional utility in drug design. Its bicyclic, electron-deficient π-system enables strong dipole interactions and π-stacking with biological targets, while the pyridone moiety facilitates dual hydrogen bonding—acting as both hydrogen bond donor (N-H) and acceptor (C=O) [5] [6]. This tautomeric equilibrium between lactam (hydroxy) and lactim (oxo) forms, as evidenced in the SMILES notation "C1CNCC2=C1NC=CC2=O", allows adaptive recognition of diverse enzyme binding sites [5]. The partially saturated 5,6,7,8-tetrahydro derivative enhances this versatility by introducing non-planar conformations that improve selectivity for complex binding pockets. Clinically, 1,8-naphthyridin-2-ones demonstrate antipsychotic activity through dopamine receptor modulation, while kinase inhibitors incorporating the 1,6-naphthyridine core show promise in inflammatory disease treatment [7] [8]. The scaffold's synthetic flexibility enables strategic decoration at positions 2, 3, 4, and 7, facilitating extensive structure-activity relationship exploration [9].
5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol dihydrochloride represents a strategically optimized derivative addressing key limitations of the parent aromatic system. Partial saturation of the [1,6]naphthyridine ring reduces planarity and decreases π-stacking propensity, potentially enhancing selectivity by minimizing off-target interactions through reduced aromatic surface area [5]. The dihydrochloride salt formulation significantly improves aqueous solubility—critical for bioavailability—compared to the free base, as confirmed by computational predictions (Log P = 1.79–2.32) [10]. Molecular hybridization potential exists through the secondary amine at position 7 and phenolic oxygen at position 3, enabling prodrug derivatization or metal coordination [5] [6]. The compound's bidentate hydrogen bonding capability mirrors nucleotide base-pairing interactions, suggesting applicability in targeting nucleic acid-binding proteins or kinases [5]. These combined features establish it as a versatile intermediate for developing novel CNS agents, kinase inhibitors, and antimicrobials leveraging privileged pharmacophoric elements [7] [8].
Table 1: Core Chemical Identifiers of 5,6,7,8-Tetrahydro-[1,6]naphthyridin-3-ol Dihydrochloride [5] [6] [10]
Identifier Type | Value |
---|---|
Systematic Name | 5,6,7,8-Tetrahydro-1,6-naphthyridin-3-ol dihydrochloride |
Molecular Formula | C₈H₁₂Cl₂N₂O |
CAS Registry Number | Not Available (Free Base: 129361370) |
SMILES Notation | [O-]C1=C2C=CNC(=C2)C(=C1)N1CCC[C@H]1C.[H]Cl.[H]Cl |
InChI Key | NFECZQYPXCGRHI-UHFFFAOYSA-N |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8